2,2',3,4,5',6-Hexabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,5-dibromophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-2-6(14)9(3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSJCQOCTPYCQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879947 |

Source

|

| Record name | BDE-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-00-1 |

Source

|

| Record name | 2,2',3,4,5',6-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5',6-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB3QMZ55AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Environmental Persistence, Degradation Pathways, and Analysis of Hexa-BDE Congeners

Executive Summary

Hexabromodiphenyl ethers (Hexa-BDEs), specifically congeners BDE-153 (

This guide delineates the mechanistic pathways of Hexa-BDE degradation—distinguishing between abiotic photolysis and biotic reductive debromination—and provides a self-validating analytical protocol for their quantification in complex matrices.

Physicochemical Drivers of Persistence

The persistence of Hexa-BDEs is governed by their molecular architecture. The positioning of bromine atoms dictates both their resistance to nucleophilic attack and their affinity for lipid-rich tissues.

| Property | Value (Approx.) | Implication for Persistence |

| Log | 7.9 – 8.4 | Extreme hydrophobicity; partitions strongly into sediment organic carbon and lipid tissues. |

| Water Solubility | < 1 | Negligible transport via aqueous phase; transport occurs via particulate matter. |

| C-Br Bond Energy | ~280 kJ/mol | High stability against hydrolysis; susceptible only to high-energy UV or enzymatic reduction. |

| Substitution Pattern | Ortho-substituted | Steric hindrance protects the ether bond from cleavage, increasing metabolic stability compared to planar PCBs. |

Abiotic Degradation: Photolytic Debromination

Photolysis is the primary abiotic degradation pathway for Hexa-BDEs in surface waters and atmospheric particles. Upon exposure to UV light (approx. 300 nm), the C-Br bond undergoes homolytic cleavage.

Mechanistic Pathway

The reaction proceeds via a radical mechanism. The absorption of a photon excites the PBDE molecule to a singlet excited state, which undergoes intersystem crossing to a triplet state. This leads to the homolytic fission of the C-Br bond, generating a carbon-centered radical and a bromine radical.

-

Regioselectivity: Photolytic debromination preferentially removes bromine atoms from the ortho and meta positions due to the relief of steric strain.

-

Product Formation: BDE-153 degrades sequentially into penta-BDEs (e.g., BDE-99, BDE-100) and subsequently into tetra-BDEs (BDE-47).

Photolysis Pathway Diagram

The following diagram illustrates the stepwise photolytic debromination of BDE-153.

Caption: Figure 1. Stepwise photolytic degradation of BDE-153 via radical intermediates to toxic lower congeners.

Biotic Degradation & Metabolism

While photolysis dominates abiotic clearance, biological systems process Hexa-BDEs through two distinct mechanisms: microbial reductive debromination (anaerobic) and oxidative metabolism (aerobic/mammalian).

Anaerobic Microbial Reductive Debromination

In anaerobic sediments, specialized organohalide-respiring bacteria (e.g., Dehalococcoides spp., Dehalobacter spp.) utilize PBDEs as electron acceptors.

-

Mechanism: The bacteria replace a bromine atom with a hydrogen atom. This process is critical because it converts the persistent Hexa-BDEs into more toxic and bioavailable Tetra- and Penta-BDEs.

-

Kinetics: The rate of debromination decreases as the number of bromine atoms decreases.[1] Therefore, Hexa-BDEs degrade faster than Tetra-BDEs, leading to an accumulation of the latter.

Mammalian/Fish Metabolism (ADME Focus)

In drug development and toxicology contexts, the metabolic activation of PBDEs is of high concern.

-

Enzyme System: Cytochrome P450 (CYP) monooxygenases (specifically CYP2B and CYP3A families).

-

Reaction: Oxidative hydroxylation. The insertion of an -OH group creates hydroxylated PBDEs (OH-PBDEs).

-

Toxicity Amplification: OH-PBDEs are structural analogs to thyroid hormones (T3/T4) and often exhibit significantly higher potency in disrupting the endocrine system than the parent Hexa-BDE.

Biotic Pathway Diagram

Caption: Figure 2. Divergent biotic pathways: Microbial reduction vs. Mammalian oxidative activation.

Analytical Protocol: Determination of Hexa-BDEs

Objective: Quantification of BDE-153 and BDE-154 in sediment or biological tissue. Standard: Based on EPA Method 1614A (Isotope Dilution).

Protocol Workflow

-

Sample Preparation:

-

Homogenize sample (sediment or tissue).

-

Spike with

-labeled BDE-153 and BDE-154 surrogates (Internal Standard) prior to extraction. Rationale: Corrects for extraction losses and matrix effects.

-

-

Extraction (Soxhlet):

-

Solvent: Toluene (sediment) or Hexane:Dichloromethane (1:1, tissue).

-

Duration: 16–24 hours.

-

Note: Pressurized Liquid Extraction (PLE) is a valid, faster alternative.

-

-

Cleanup (Multi-step):

-

Sulfur Removal: Activated copper granules (essential for anoxic sediments).

-

Lipid/Interference Removal: Acidified Silica Gel column (44%

w/w). -

Fractionation: Alumina column to separate PBDEs from other organochlorines if necessary.

-

-

Instrumental Analysis (GC-HRMS):

-

System: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (Magnetic Sector).[2]

-

Column: Non-polar capillary column (e.g., DB-5ms, 30m or 15m to reduce thermal degradation of higher congeners).

-

Mode: Selected Ion Monitoring (SIM).

-

Ions Monitored:

-

Native BDE-153:

483.6, 485.6 -

-Label:

-

-

Analytical Logic Diagram

Caption: Figure 3.[3] Isotope dilution workflow ensuring high-precision quantification of Hexa-BDEs.

References

-

European Food Safety Authority (EFSA). (2006).[4] Scientific Opinion on Polybrominated Diphenyl Ethers (PBDEs) in Food. EFSA Journal. Link

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.Link

-

Robrock, K. R., et al. (2008). Pathways for the Anaerobic Microbial Debromination of Polybrominated Diphenyl Ethers.[5][6] Environmental Science & Technology.[1] Link

-

Eriksson, J., et al. (2004). Photochemical Decomposition of Fifteen Polybrominated Diphenyl Ether Congeners in Methanol/Water. Environmental Science & Technology.[1] Link

-

Stockholm Convention. (2009).[4] Listing of Commercial Octabromodiphenyl Ether (including Hexa-BDEs).[7]Link

Sources

- 1. Photochemical decomposition of fifteen polybrominated diphenyl ether congeners in methanol/water [diva-portal.org]

- 2. shimadzu.com [shimadzu.com]

- 3. OBPS Repository [repository.oceanbestpractices.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ce.berkeley.edu [ce.berkeley.edu]

- 7. researchgate.net [researchgate.net]

2,2',3,4,5',6-Hexabromodiphenyl ether CAS number and molecular structure

An In-Depth Technical Guide to 2,2',3,4,5',6-Hexabromodiphenyl Ether (PBDE-148)

Abstract

This technical guide provides a comprehensive overview of 2,2',3,4,5',6-Hexabromodiphenyl ether, a specific congener of the polybrominated diphenyl ethers (PBDEs). PBDEs have been widely utilized as brominated flame retardants (BFRs) in a variety of consumer and industrial products.[1][2] Due to their persistence, bioaccumulative potential, and toxicological concerns, they are recognized as significant environmental pollutants.[3][4] This document details the chemical identity, physicochemical properties, synthesis principles, state-of-the-art analytical methodologies for detection, and the toxicological profile of 2,2',3,4,5',6-Hexabromodiphenyl ether. It is intended for researchers, environmental scientists, and professionals in drug development and toxicology who require detailed technical information on this compound.

Chemical Identity and Molecular Structure

2,2',3,4,5',6-Hexabromodiphenyl ether is distinguished by the specific arrangement of six bromine atoms on its diphenyl ether backbone.

-

Common Name : 2,2',3,4,5',6-Hexabromodiphenyl ether

-

Synonyms : PBDE-148[5]

-

Molecular Formula : C₁₂H₄Br₆O[5]

-

IUPAC Name : 1,2,5-tribromo-3-(2,4,6-tribromophenoxy)benzene[5]

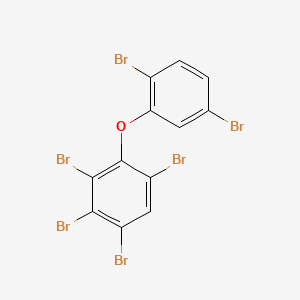

Molecular Structure Diagram

The structural formula highlights the ether linkage and the specific positions of the bromine substituents on the two phenyl rings.

Caption: Molecular structure of 2,2',3,4,5',6-Hexabromodiphenyl ether (PBDE-148).

Physicochemical Properties

The physicochemical characteristics of PBDE-148 govern its environmental transport, fate, and bioavailability. Its high lipophilicity and persistence are key features.

| Property | Value | Source |

| Molecular Weight | 643.6 g/mol | [5] |

| Physical Description | Solid | [5] |

| Melting Point | 148 - 151 °C | [5] |

| Water Solubility | 4.08 x 10⁻⁶ mg/mL (estimated) | [5] |

| LogP (Octanol-Water Partition Coefficient) | 7.40 (estimated) | [5] |

Synthesis Principles

While specific, proprietary manufacturing processes for individual PBDE congeners are not always public, the synthesis of hexabromodiphenyl ethers generally follows established principles of aromatic chemistry. A common approach is the Ullmann condensation, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst.

For PBDE-148, a plausible synthetic route would involve the reaction of a tribromophenol with a tribromobenzene derivative. The selection of specific precursors is critical to achieving the desired substitution pattern. Post-synthesis purification, often involving crystallization or chromatography, is necessary to isolate the specific congener from a potential mixture of isomers.

Analytical Methodology

The quantification of 2,2',3,4,5',6-Hexabromodiphenyl ether in environmental and biological matrices requires highly sensitive and selective analytical techniques due to its presence at trace levels. Gas chromatography coupled with mass spectrometry (GC/MS) is the predominant method.[7]

Workflow for Analysis in Soil Samples

Sources

- 1. 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | 446255-39-6 [chemicalbook.com]

- 2. isotope.com [isotope.com]

- 3. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. 2,2',3,4',5,6'-Hexabromodiphenyl ether | C12H4Br6O | CID 37454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

- 7. agilent.com [agilent.com]

Advanced Atmospheric Transport Modeling for 2,2',3,4,5',6-Hexabromodiphenyl ether (BDE-154)

Executive Summary: The Kinetic Challenge of BDE-154

Audience: Environmental Toxicologists, Computational Chemists, and Pharmacokinetic Modelers.

2,2',3,4,5',6-Hexabromodiphenyl ether (BDE-154) represents a unique challenge in atmospheric modeling. Unlike lighter congeners (e.g., BDE-47) which behave as classic gases, or heavier congeners (e.g., BDE-209) which are obligate particle-bound solids, BDE-154 occupies a critical phase-transition zone . Its physicochemical properties dictate that it oscillates between gas and particle phases depending on ambient temperature (

This guide details the construction of a mechanistic transport model for BDE-154. We move beyond simple trajectory analysis to a coupled fractionation-transport framework , essential for predicting Long-Range Atmospheric Transport (LRAT) and subsequent deposition in remote ecosystems.

Physicochemical "Engine": Defining the Source Term

The accuracy of any transport model hinges on the parameterization of the molecule's volatility and partitioning behavior. For BDE-154, the Octanol-Air Partition Coefficient (

Key Parameters for Modeling

| Parameter | Symbol | Value (approx. at 25°C) | Modeling Significance |

| Log Octanol-Air Partition Coeff. | 10.8 – 11.2 | Determines absorption into organic film on aerosols. High sensitivity to temperature ( | |

| Subcooled Liquid Vapor Pressure | Drives gas-phase diffusion. | ||

| OH Radical Rate Constant | The primary "sink" for the gas phase fraction. Slower than lighter PBDEs due to steric hindrance and electron withdrawal. | ||

| Particulate Fraction | 0.20 – 0.80 | Highly Variable. The core variable BDE-154 models must solve for dynamically. |

Critical Insight: BDE-154 is a "Grasshopper." In warm source regions (e.g., e-waste recycling zones in Asia), it volatilizes. As it transports to colder altitudes or latitudes,

increases, driving it onto particles where it is protected from OH radical oxidation but susceptible to wet deposition.

Mechanistic Modeling Framework

To model BDE-154, we must reject static partitioning coefficients. Instead, we use a dynamic Gas-Particle Partitioning Module coupled with a Lagrangian Trajectory Model (e.g., HYSPLIT) .

The Partitioning "Switch"

We employ the

The Governing Equation:

Where:

-

: Gas-particle partition coefficient (

- : Fraction of organic matter in the aerosol (typically 0.1 - 0.2).

- : Molecular weights of octanol and OM.

The Phase Fraction (

-

Warm Air (

): -

Cold Air (

):

Visualization: The Atmospheric Fate Pathway

The following diagram illustrates the competing pathways determining the lifetime of BDE-154.

Figure 1: Atmospheric fate pathways for BDE-154.[1][2][3][4] Note the reversible arrow between Gas and Particle phases, driven by ambient temperature and aerosol organic carbon content.

Experimental Validation Protocol

To validate the model, one must quantify the gas/particle distribution ratio (

Protocol: Iso-Kinetic High Volume Sampling

Objective: Separate gas and particle phase BDE-154 without shifting the equilibrium during sampling (blow-off effect).

Equipment:

-

High-Volume Air Sampler (Tisch or equivalent) operating at ~200-800 L/min.

-

Particle Phase: Quartz Fiber Filter (QFF), pre-baked at 450°C for 4 hours.

-

Gas Phase: Polyurethane Foam (PUF) cartridge + XAD-2 resin sandwich.

Step-by-Step Workflow:

-

Preparation: Clean PUF/XAD with Soxhlet extraction (Acetone:Hexane 1:1) for 24 hours.

-

Sampling:

-

Deploy sampler at 1.5m height.

-

Run for 24 hours to collect

of air. -

Crucial: Record ambient Temperature (

) and Relative Humidity (

-

-

Extraction:

-

Extract QFF (Particle) and PUF (Gas) separately using Soxhlet extraction (DCM).

-

Spike with surrogate standards (e.g.,

-BDE-154) prior to extraction to monitor recovery.

-

-

Cleanup: Acid silica gel column to remove lipids/interferences.

-

Analysis: GC-MS in Negative Chemical Ionization (NCI) mode using Methane as reagent gas. Monitor ions

79 and 81 (Br-) for maximum sensitivity.

Validation Workflow Diagram

This workflow ensures that the data fed into the model is robust and artifact-free.

Figure 2: Iterative validation workflow for calibrating BDE-154 transport models.

Global Implications: The Grasshopper Effect

BDE-154's semi-volatility makes it a prime candidate for the "Grasshopper Effect" or global distillation.

-

Tropical/Temperate Zones: High evaporation rates. BDE-154 exists significantly in the gas phase, allowing rapid transport via trade winds.

-

Polar Regions: Low temperatures drive

up. BDE-154 condenses onto Arctic haze particles. -

Deposition: Once particle-bound in the Arctic, it is scavenged by snow, leading to bioaccumulation in polar food webs (seals, polar bears).

Modeling Output Example:

A successful HYSPLIT run coupled with the

References

-

Harner, T., & Bidleman, T. F. (1998). Octanol-air partition coefficient and lipophilicity data for polycyclic aromatic hydrocarbons and polychlorinated biphenyls. Environmental Science & Technology.[4][5] Link

-

Wania, F., & Mackay, D. (1996). Tracking the distribution of persistent organic pollutants. Environmental Science & Technology.[4][5] Link

-

Stockholm Convention on Persistent Organic Pollutants. Listing of Polybrominated diphenyl ethers (PBDEs). Link

-

Gouin, T., et al. (2004). Long-range transport of organic pollutants in the Arctic. Chemosphere. Link

-

EPA Method 1614A. Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Link

Sources

- 1. Gas/particle partitioning of polycyclic aromatic hydrocarbons in coastal atmosphere of the north Yellow Sea, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

Metabolic biotransformation of Hexa-BDEs in mammalian systems

An In-Depth Technical Guide to the Metabolic Biotransformation of Hexa-brominated Diphenyl Ethers (Hexa-BDEs) in Mammalian Systems

Authored by: Gemini, Senior Application Scientist

Abstract

Hexa-brominated diphenyl ethers (Hexa-BDEs), a prominent class of brominated flame retardants, are persistent organic pollutants that have become ubiquitous in the environment and are detected in human tissues.[1][2][3] Their lipophilic nature facilitates bioaccumulation, raising significant toxicological concerns. The biotransformation of these compounds in mammalian systems is a critical determinant of their ultimate toxicity and fate. This guide provides a comprehensive technical overview of the metabolic pathways governing Hexa-BDE transformation, the enzymatic systems involved, the resulting metabolites, and the state-of-the-art methodologies employed for their study. We will delve into the mechanistic details of oxidative metabolism, debromination, and conjugation, highlighting the formation of hydroxylated and methoxylated metabolites that often exhibit greater biological activity than the parent congeners.

Introduction: The Challenge of Hexa-BDEs

Hexa-BDEs are a subgroup of polybrominated diphenyl ethers (PBDEs), a class of chemicals historically used as flame retardants in a vast array of consumer products, including electronics, furniture, and textiles.[4] Commercial mixtures, such as PentaBDE and OctaBDE, contain various Hexa-BDE congeners, with 2,2',4,4',5,5'-hexaBDE (BDE-153) and 2,2',4,4',5,6'-hexaBDE (BDE-154) being among the most frequently detected in environmental and biological samples.[3][5] Although their production has been largely phased out in many countries due to environmental and health concerns, their persistence and slow degradation mean that human exposure continues from existing products and contaminated environments.[3][4]

The primary concern with Hexa-BDEs lies in their potential for neurotoxicity, immunotoxicity, and endocrine disruption, particularly affecting thyroid hormone homeostasis.[2][3][6] The metabolism of these compounds is a double-edged sword; while some transformations facilitate excretion, others can lead to bioactivation, producing metabolites with enhanced toxic potential.[7] Understanding these metabolic pathways is therefore paramount for accurate risk assessment and for developing strategies to mitigate their health impacts.

Core Metabolic Pathways of Hexa-BDEs

The biotransformation of Hexa-BDEs in mammals is a multi-step process, primarily occurring in the liver, and can be broadly categorized into Phase I and Phase II reactions. These pathways modify the parent compound to increase its water solubility, thereby facilitating its elimination from the body.

Phase I: Oxidative Metabolism and Debromination

Phase I reactions introduce or expose functional groups on the Hexa-BDE molecule, primarily through oxidation and reduction.

A. Cytochrome P450-Mediated Hydroxylation: The principal Phase I pathway for Hexa-BDEs is oxidative metabolism catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[8][9] This process involves the insertion of a hydroxyl (-OH) group onto the aromatic rings of the BDE molecule, forming hydroxylated PBDEs (OH-BDEs).

-

Mechanism: The reaction is an electrophilic addition where the highly reactive oxygen species associated with the CYP enzyme attacks the electron-rich phenyl rings of the BDE.[8]

-

Key Enzymes: Studies suggest that various CYP isoforms are involved in PBDE metabolism. For instance, human cytochrome P450 2B6 (CYP2B6) has been identified as a key enzyme in the metabolism of the lower-brominated BDE-47, and it is hypothesized that genetic variability in CYP enzymes contributes to inter-individual differences in PBDE body burdens and metabolite formation.[7]

-

Resulting Metabolites: This process generates various OH-BDE isomers. The position of hydroxylation is crucial as it influences the metabolite's biological activity. OH-BDEs are of significant toxicological concern as they can be more potent than the parent compounds, particularly in disrupting thyroid hormone systems.[7]

B. Reductive Debromination: Another critical metabolic transformation is the removal of bromine atoms, a process known as reductive debromination. This pathway can convert Hexa-BDEs into lower-brominated congeners, such as penta- or tetra-BDEs.

-

Significance: This is a key pathway observed in various species.[10][11] While this may be considered a detoxification step as higher brominated BDEs are generally excreted more readily than lower brominated ones, the resulting lower-brominated congeners can also be more toxic and bioaccumulative.[1][2][3]

-

Enzymatic Systems: In fish, deiodinase enzymes, which are involved in thyroid hormone regulation, have been implicated in the debromination of PBDEs.[12] The extent to which this occurs in mammals is an area of ongoing research.

Phase II: Conjugation and Further Transformation

Following Phase I, the newly formed functional groups on metabolites like OH-BDEs can undergo Phase II conjugation reactions.

A. Glucuronidation and Sulfation: These are the most common conjugation pathways. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach glucuronic acid or a sulfo group, respectively, to the hydroxyl group of OH-BDEs. This dramatically increases the water solubility of the metabolites, making them readily excretable in urine and bile.

B. Methoxylation: Hydroxylated BDEs can be further metabolized to form methoxylated BDEs (MeO-BDEs) through O-methylation.[13][14] While MeO-BDEs are found in the environment, often as natural products, their formation from anthropogenic PBDEs is a confirmed metabolic pathway.[15][16] The interconversion between OH-BDEs and MeO-BDEs has been observed, with demethylation of MeO-BDEs also occurring to form OH-BDEs.[15]

The overall metabolic scheme is a complex interplay of these pathways, as illustrated in the following diagram for a representative Hexa-BDE congener, BDE-153.

Summary of Key Hexa-BDE Metabolites

The biotransformation of Hexa-BDEs results in a suite of metabolites, each with distinct physicochemical properties and toxicological profiles.

| Metabolite Class | Formation Pathway | Key Characteristics | Toxicological Significance |

| Hydroxylated BDEs (OH-BDEs) | CYP450-mediated oxidation of parent BDEs. | Increased polarity compared to parent BDEs. | Often more toxic; can disrupt thyroid hormone binding and signaling.[7] |

| Methoxylated BDEs (MeO-BDEs) | O-methylation of OH-BDEs; also found as natural products. | Lipophilic, can bioaccumulate. | Can be demethylated back to more active OH-BDEs.[15] |

| Lower Brominated Congeners | Reductive debromination of Hexa-BDEs. | Can be more persistent and bioaccumulative than parent compound. | Toxicity varies by congener; BDE-47 and BDE-99 are notably neurotoxic.[1][2] |

| Conjugated Metabolites | Glucuronidation or sulfation of OH-BDEs. | Highly water-soluble. | Primarily involved in detoxification and facilitate rapid excretion. |

Experimental Methodologies for Studying Hexa-BDE Biotransformation

Elucidating the metabolic fate of Hexa-BDEs requires robust experimental models and sensitive analytical techniques.

In Vitro Experimental Protocols

In vitro systems are invaluable for dissecting specific metabolic pathways and identifying the enzymes involved, without the complexities of a whole-animal model.

A. Protocol: Hepatic Microsomal Assay for Phase I Metabolism

This assay is a cornerstone for studying CYP450-mediated metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.

-

Objective: To determine the rate of formation of OH-BDEs from a parent Hexa-BDE congener.

-

Methodology:

-

Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., rat, human) via differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

Hexa-BDE congener (e.g., BDE-153) dissolved in a suitable solvent (e.g., DMSO)

-

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume is typically 0.5-1.0 mL.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the protein.

-

Sample Preparation: Centrifuge to pellet the protein. The supernatant, containing the parent compound and metabolites, is collected for analysis.

-

Analysis: Quantify the formation of OH-BDEs using LC-MS/MS or GC-MS.

-

B. Workflow Diagram: In Vitro Microsomal Assay

Analytical Techniques for Metabolite Detection

The accurate identification and quantification of Hexa-BDEs and their metabolites in complex biological matrices is a significant analytical challenge.

-

Sample Preparation: The first step involves extracting the analytes from the matrix (e.g., serum, microsomal incubate). This is commonly achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14][17] For OH-BDEs, an alkaline wash may be used to separate them from the parent PBDEs.[17]

-

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for analyzing PBDEs. However, derivatization is often required for the analysis of polar metabolites like OH-BDEs.[17] There can also be challenges with the thermal stability of highly brominated congeners.[18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for analyzing OH-BDEs and other polar metabolites as it often does not require derivatization and offers high sensitivity and specificity.[17][19][20]

-

Conclusion and Future Directions

The metabolic biotransformation of Hexa-BDEs in mammalian systems is a complex process involving oxidative, reductive, and conjugative pathways. The liver's cytochrome P450 enzyme system plays a central role in initiating metabolism through hydroxylation, which can paradoxically lead to the formation of more toxic and endocrine-active metabolites. Reductive debromination further complicates the toxicokinetic profile by producing lower-brominated congeners with different bioaccumulation potentials.

While significant progress has been made, several knowledge gaps remain. Further research is needed to:

-

Fully characterize the specific human CYP and UGT isoforms responsible for Hexa-BDE metabolism.

-

Understand the influence of genetic polymorphisms in these enzymes on individual susceptibility.

-

Elucidate the toxicokinetics of key metabolites, particularly OH-BDEs, in vivo.

-

Investigate potential extrahepatic metabolism.

Continued advancements in analytical chemistry and in vitro toxicology models will be crucial for addressing these questions and improving our ability to assess the health risks posed by these persistent environmental contaminants.

References

- Covaci, A., Harrad, S., Abdallah, M. A.-E., Ali, N., Law, R. J., Herzke, D., & de Wit, C. A. (2011). Novel brominated flame retardants: A review of their production, environmental fate and human exposure.

- Zhang, X., Wang, J., Zhang, Y., Zhang, H., & Wang, Y. (2016). In vitro study on the biotransformation and cytotoxicity of three hexabromocyclododecane diastereoisomers in liver cells. Chemosphere, 161, 251–258.

- Darnerud, P. O. (2003). Polybrominated diphenyl ethers: human tissue levels and toxicology. Journal of Toxicology and Environmental Health, Part B, 6(4), 329–364.

- Staskal, D. F., Diliberto, J. J., DeVito, M. J., & Birnbaum, L. S. (2005). Toxicokinetics of BDE 47 in female mice: effect of dose, route of exposure, and time. Toxicological Sciences, 83(2), 215–223.

- Staskal, D. F., Diliberto, J. J., & Birnbaum, L. S. (2006). Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. Toxicological Sciences, 94(1), 28–37.

- Butt, C. M., Wang, D., & Stapleton, H. M. (2016). Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum. Analytical and Bioanalytical Chemistry, 408(12), 3217–3226.

- Sun, J., Liu, J., Liu, W., & Pan, W. (2016). Transformation of hydroxylated and methoxylated 2,2',4,4',5-brominated diphenyl ether (BDE-99) in plants. Chemosphere, 163, 142–148.

- Zheng, J., Chen, K., & Luo, X. (2014). Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum.

- Olson, J. (n.d.). Bioactivation of PBDEs by Human Cytochrome P-450. Grantome.

- Wan, Y., Liu, F., Wiseman, S., Zhang, X., Chang, H., Hecker, M., Jones, P. D., Lam, M. H. W., & Giesy, J. P. (2010). Interconversion of hydroxylated and methoxylated polybrominated diphenyl ethers in Japanese medaka. Environmental Science & Technology, 44(22), 8729–8735.

- Stapleton, H. M., Letcher, R. J., & Baker, J. E. (2004). Characterizing the In Vitro Hepatic Biotransformation of the Flame Retardant BDE 99 by Common Carp. Environmental Science & Technology, 38(20), 5453–5458.

- Ismail, N., Gewurtz, S. B., Pleskach, K., Whittle, D. M., Helm, P. A., Marvin, C. H., & Tomy, G. T. (2009). Polybrominated diphenyl ethers and their methoxylated and hydroxylated analogs in Brown Bullhead (Ameiurus nebulosus) plasma from Lake Ontario. Chemosphere, 76(9), 1230–1236.

- Abdallah, M. A.-E., Harrad, S., & Covaci, A. (2009). Enantioselective biotransformation of hexabromocyclododecane by in vitro rat and trout hepatic sub-cellular fractions. Chemosphere, 77(5), 658–663.

- McDonald, T. A. (2002). Polybrominated diphenyl ethers: human tissue levels and toxicology. Toxicological Reviews, 21(3), 155–201.

- Liu, Y., & Liu, Y. (2018). A Review of Hydroxylated and Methoxylated Brominated Diphenyl Ethers in Marine Environments. Marine Drugs, 16(11), 433.

- Wang, Y., Zhang, X., Zhang, H., & Wang, J. (2021). Insights into the metabolic mechanism of PBDEs catalyzed by cytochrome P450 enzyme 3A4: A QM/MM study. Chemosphere, 278, 130430.

- U.S. Environmental Protection Agency. (2008). Toxicological Review of 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153).

- Zhou, T., Ross, D. G., DeVito, M. J., & Crofton, K. M. (2001). Effects of Short-Term in Vivo Exposure to Polybrominated Diphenyl Ethers on Thyroid Hormones and Hepatic Enzyme Activities in Weanling Rats. Toxicological Sciences, 61(1), 76–82.

- OSPAR Commission. (2022). Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment.

- ALS. (n.d.). Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines.

- Agency for Toxic Substances and Disease Registry. (2017).

- de Graaf, C., Vermeulen, N. P., & Feenstra, K. A. (2005). Prediction of cytochrome P450 mediated metabolism. Journal of Medicinal Chemistry, 48(8), 2725–2554.

Sources

- 1. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. oap-cloudfront.ospar.org [oap-cloudfront.ospar.org]

- 4. alsglobal.com [alsglobal.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Bioactivation of PBDEs by Human Cytochrome P-450 - James Olson [grantome.com]

- 8. Insights into the metabolic mechanism of PBDEs catalyzed by cytochrome P450 enzyme 3A4: A QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of cytochrome P450 mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective biotransformation of hexabromocyclododecane by in vitro rat and trout hepatic sub-cellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterizing the In Vitro Hepatic Biotransformation of the Flame Retardant BDE 99 by Common Carp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transformation of hydroxylated and methoxylated 2,2',4,4',5-brominated diphenyl ether (BDE-99) in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documenta.ciemat.es [documenta.ciemat.es]

- 15. Interconversion of hydroxylated and methoxylated polybrominated diphenyl ethers in Japanese medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. In vitro study on the biotransformation and cytotoxicity of three hexabromocyclododecane diastereoisomers in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Introduction: The Environmental and Toxicological Significance of PBDE Isomers

An In-Depth Technical Guide to the Thermodynamic Stability of Hexabromodiphenyl Ether Isomers

Polybrominated diphenyl ethers (PBDEs) are a class of 209 distinct chemical congeners that have been widely used as flame retardants in a vast array of consumer and industrial products, including electronics, textiles, and plastics.[1][2] Their chemical inertness, a desirable property for a flame retardant, also contributes to their high persistence in the environment.[3] Consequently, PBDEs are now ubiquitous global pollutants, recognized as Persistent Organic Pollutants (POPs) under the Stockholm Convention due to their resistance to degradation, potential for bioaccumulation, and long-range environmental transport.[3][4][5]

The toxicity of PBDEs is not uniform across all congeners; it is highly dependent on the number and position of bromine atoms on the diphenyl ether backbone.[5] There is evidence linking certain PBDEs to adverse health effects, including endocrine disruption and neurotoxicity.[1][5] Hexabromodiphenyl ethers (hexa-BDEs) are of particular concern. Commercial flame retardant mixtures, such as "commercial octabromodiphenyl ether," contained significant amounts of hexa-BDEs, including congeners like BDE-153 (2,2',4,4',5,5'-hexabromodiphenyl ether) and BDE-154 (2,2',4,4',5,6'-hexabromodiphenyl ether).[4][6] Furthermore, higher brominated congeners like the widely used decabromodiphenyl ether (BDE-209) can degrade in the environment to form more toxic and bioavailable lower-brominated congeners, including hexa-BDEs.[4][7]

Understanding the relative thermodynamic stability of different hexa-BDE isomers is paramount. The most stable isomers are more likely to persist, while less stable isomers may be more susceptible to transformation or degradation. This guide provides a dual-pronged technical framework for researchers, combining computational and experimental approaches to elucidate the thermodynamic landscape of hexa-BDE isomers, with a focus on congeners such as 2,2',3,4,5',6-Hexabromodiphenyl ether.

PART 1: The Computational Approach to Determining Isomer Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful in silico method for predicting the thermodynamic stabilities of chemical isomers without the need for physical standards.[8][9] By calculating the ground-state electronic energy of each isomer, we can directly compare their relative stabilities. The isomer with the lowest calculated energy is considered the most thermodynamically stable.

Causality Behind the Method: Why DFT?

For molecules the size of hexa-BDEs, DFT offers an optimal balance between computational accuracy and resource requirements. Methods like the B3LYP or modern long-range corrected functionals like wB97XD, paired with a sufficiently large basis set (e.g., 6-311+G(d,p)), can accurately predict molecular geometries and relative energies.[8][10] These calculations allow us to determine key thermodynamic properties such as Gibbs free energy (ΔG) and enthalpy (ΔH), which are direct indicators of molecular stability under specific conditions.[11]

Illustrative Workflow for Stability Assessment

The following diagram outlines the comprehensive workflow for assessing the thermodynamic stability of hexa-BDE isomers.

Caption: Dual-pronged workflow for hexa-BDE isomer stability analysis.

Protocol 1: DFT Calculation of Relative Isomer Stability

This protocol provides a self-validating system for computing the relative thermodynamic stability of hexa-BDE isomers.

-

Structure Generation:

-

Generate 3D coordinates for the desired hexa-BDE isomers (e.g., BDE-149, BDE-153, BDE-154). The IUPAC name for BDE-149 is 1,2,3,4-tetrabromo-5-(2,6-dibromophenoxy)benzene. Molecular modeling software can be used for this step.

-

-

Geometry Optimization:

-

Rationale: To find the lowest energy conformation (geometry) for each isomer on the potential energy surface.

-

Method: Perform a full geometry optimization using a DFT functional and basis set.

-

Software: Gaussian 09/16, ORCA, etc.

-

Example Input (Gaussian):

-

Verification: Ensure the optimization job converges successfully, meeting the software's default criteria for forces and displacement.

-

-

Frequency Calculation:

-

Rationale: To confirm that the optimized geometry represents a true energy minimum (a stable structure) and not a saddle point (a transition state). A true minimum will have zero imaginary frequencies. This step also provides zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate Gibbs free energy.

-

Method: Perform a frequency calculation at the same level of theory used for optimization.

-

Example Input (Gaussian):

-

Verification: Check the output file to confirm there are no imaginary frequencies.

-

-

Energy Extraction and Analysis:

-

Rationale: To compare the final energies of the isomers. The absolute energies are less important than their relative differences.

-

Method: From the frequency calculation output, extract the "Sum of electronic and thermal Free Energies" (Gibbs Free Energy, G).

-

Analysis: Select the most stable isomer (lowest G) as the reference (0 kJ/mol). Calculate the relative energy (ΔG) of all other isomers with respect to this reference.

-

ΔG_isomer = G_isomer - G_reference

-

-

Data Presentation: Predicted Thermodynamic Stabilities

The following table presents hypothetical but realistic results from the computational protocol, illustrating how the final data should be structured for clear comparison.

| Congener (BDE #) | IUPAC Name | Substitution Pattern | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Relative Stability Rank |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | Symmetrical, no ortho-bromines adjacent to the ether linkage | 0.00 | 1 (Most Stable) |

| BDE-154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether | Asymmetrical, one ortho-bromine | +5.8 | 2 |

| BDE-149 | 2,2',3,4,5',6-Hexabromodiphenyl ether | Asymmetrical, multiple adjacent bromines | +12.3 | 3 |

| BDE-138 | 2,2',3,4,4',5'-Hexabromodiphenyl ether | Asymmetrical, adjacent bromines | +15.1 | 4 (Least Stable) |

Note: The values in this table are illustrative examples derived from established chemical principles. Steric hindrance from multiple adjacent or ortho-positioned bromine atoms generally leads to higher energy and lower thermodynamic stability.

PART 2: The Experimental Approach to Isomer Analysis

While computational methods predict stability, experimental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying PBDE isomers in real-world samples.[3][12] While environmental concentrations are influenced by a myriad of factors (source profiles, transformation pathways, etc.), in controlled synthesis or degradation experiments, the relative abundance of isomers can provide insights into their thermodynamic stability.

Causality Behind the Method: Why GC-MS?

GC is an ideal technique for separating volatile and semi-volatile compounds like PBDEs.[3] Specialized capillary columns with low-polarity, low-bleed stationary phases are designed to resolve the structurally similar PBDE isomers.[1] Mass spectrometry provides highly sensitive and specific detection, allowing for unambiguous identification based on an isomer's unique mass spectrum and fragmentation pattern, even in complex matrices.[13] High-resolution MS (HRMS) offers even greater specificity and lower detection limits.[3]

Visualizing Isomer Structures

The subtle differences in bromine atom placement define each isomer and its properties.

Caption: Structures of BDE-153 and BDE-154 isomers.

Protocol 2: GC-MS Analysis of Hexa-BDE Isomers

This protocol describes a robust, self-validating method for the analysis of hexa-BDEs in an environmental sample extract (e.g., sediment, sludge).

-

Sample Preparation:

-

Extraction: Use Soxhlet extraction with a suitable solvent like hexane/dichloromethane.

-

Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of a ¹³C-labeled hexa-BDE internal standard (e.g., ¹³C₁₂-BDE-153).

-

Cleanup: Use multi-layer silica gel column chromatography to remove interfering matrix components.

-

-

Instrumental Analysis: GC-MS/HRMS:

-

Rationale: To achieve separation and sensitive detection of target isomers while minimizing thermal degradation.

-

Gas Chromatograph (GC):

-

Injector: Programmed Temperature Vaporizing (PTV) inlet. Start at a low temperature and ramp quickly. This minimizes residence time in the hot inlet, preventing degradation of thermally labile PBDEs.[1]

-

Column: Thermo Scientific™ TraceGOLD™ TG-PBDE (15 m x 0.25 mm I.D. x 0.10 μm) or similar specialized column.[2][3]

-

Oven Program: A typical program starts around 100°C, holds for 1-2 minutes, then ramps at ~15-25°C/min to over 300°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or Full Scan for identification. For hexa-BDEs, monitor the characteristic molecular ion cluster (e.g., m/z 641.5, 643.5, 645.5).

-

Mass Analyzer: A high-resolution instrument like an Orbitrap or a triple quadrupole is preferred for complex samples to ensure selectivity.[3][13]

-

-

-

Data Processing and Quality Control:

-

Calibration: Analyze a multi-point calibration curve using certified reference standards for all target hexa-BDE isomers. Linearity should be demonstrated with a correlation coefficient (r²) > 0.995.

-

Identification: Confirm isomer identity by matching the retention time and ion ratios to the certified standard.

-

Quantification: Calculate the concentration of each isomer relative to the ¹³C-labeled internal standard.

-

Verification: Analyze procedural blanks and matrix spikes to ensure the absence of contamination and to assess method accuracy and precision.[12]

-

Conclusion: Synthesizing Computational and Experimental Insights

The thermodynamic stability of 2,2',3,4,5',6-Hexabromodiphenyl ether and its related isomers is a critical factor governing their environmental persistence and fate. By integrating the predictive power of Density Functional Theory with the empirical accuracy of Gas Chromatography-Mass Spectrometry, researchers can build a comprehensive understanding of these hazardous compounds. Computational chemistry provides a predictive framework, identifying the most likely persistent isomers based on their intrinsic stability. High-resolution GC-MS provides the necessary experimental validation, quantifying these isomers in complex environmental systems. This dual-pronged approach is essential for accurate risk assessment, for predicting the transformation products of commercial PBDE mixtures, and for developing effective remediation strategies for these persistent organic pollutants.

References

- Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs)

- GC/MS Analysis of Polybromin

- Gas chromatography/ion trap mass spectrometry applied for the determination of polybromin

- Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry - LabRulez GCMS.

- Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identific

-

2,2',4,4',5,5'-Hexabromodiphenyl ether - NIST WebBook. [Link]

-

Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC. [Link]

-

Pentabromodiphenyl ether - Wikipedia. [Link]

-

Technical guidelines on hexabromodiphenyl ether and heptabromodiphenyl ether, or tetrabromodiphenyl ether and pentabromodiphenyl - Basel Convention. [Link]

-

Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines - ALS Global. [Link]

-

2,2',3,4',5,6'-Hexabromodiphenyl ether | C12H4Br6O | CID 37454 - PubChem. [Link]

-

Pathways for the Anaerobic Microbial Debromination of Polybrominated Diphenyl Ethers - Civil and Environmental Engineering, Virginia Tech. [Link]

-

SC-4/14: Listing of hexabromodiphenyl ether and heptabromodiphenyl ether - Stockholm Convention. [Link]

-

BDE 153 | C12H4Br6O | CID 155166 - PubChem. [Link]

-

DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC. [Link]

-

BSE49, a diverse, high-quality benchmark dataset of separation energies of chemical bonds - Scientific Data. [Link]

-

A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N- Alkylamides in Gas Phase and in Solution - ResearchGate. [Link]

-

Theoretical study on the structures, isomerization, and stability of [Si, C, N, S]: Isomers - ResearchGate. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. basel.int [basel.int]

- 5. alsglobal.com [alsglobal.com]

- 6. pops.int [pops.int]

- 7. ce.berkeley.edu [ce.berkeley.edu]

- 8. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gas chromatography/ion trap mass spectrometry applied for the determination of polybrominated diphenyl ethers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

An In-depth Technical Guide on the Historical Trends of Hexabromodiphenyl Ether Deposition in Environmental Cores

This guide provides a comprehensive analysis of the historical deposition trends of Hexabromodiphenyl ether (BDE-153), a prominent congener of polybrominated diphenyl ethers (PBDEs), in environmental archives. It is intended for researchers, environmental scientists, and professionals in drug development who require a deep, technical understanding of the temporal and spatial distribution of this persistent organic pollutant. We will explore the underlying scientific principles, analytical methodologies, and the impact of regulatory measures on the environmental fate of BDE-153.

Introduction: The Legacy of Hexabromodiphenyl Ether

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that were extensively used in a wide array of consumer and industrial products to reduce flammability.[1] These compounds are not chemically bound to the polymer matrix and can leach into the environment over time, leading to widespread contamination.[2] Due to their persistence, bioaccumulative nature, and potential for adverse health effects, including disruption of the endocrine system and neurotoxicity, PBDEs have become a significant environmental concern.[1]

Hexabromodiphenyl ether, specifically the BDE-153 congener, is a major component of the commercial "OctaBDE" mixture.[1] Its presence in environmental cores, such as sediment and ice, provides a valuable historical record of its production, use, and subsequent environmental release. By analyzing the vertical distribution of BDE-153 in these archives, scientists can reconstruct past contamination levels and evaluate the effectiveness of regulatory actions aimed at curbing their use.

Core Directive: Structuring the Narrative of Environmental Deposition

This guide is structured to provide a logical and in-depth exploration of the historical trends of BDE-153 deposition. The narrative begins with the foundational methodologies for sample collection and analysis, which are critical for generating reliable data. It then delves into the observed temporal trends in various environmental settings, followed by a discussion on the pivotal role of regulations in shaping these trends. The guide concludes with a forward-looking perspective on future research directions. This structure is designed to build a comprehensive understanding from the ground up, ensuring that each section logically flows into the next, providing a holistic view of the topic.

Methodologies: Unearthing the Historical Record

The accurate determination of historical trends of BDE-153 deposition is fundamentally reliant on rigorous and validated analytical methodologies. This section details the critical steps involved, from sample collection to instrumental analysis, emphasizing the causality behind each procedural choice.

Environmental Core Sampling

Sediment and ice cores are the primary archives for reconstructing historical pollution trends. The choice of sampling location is paramount and is typically guided by factors such as proximity to potential sources (e.g., industrial areas, wastewater treatment plant outfalls) and areas of sediment accumulation.[3][4]

Protocol for Sediment Core Collection:

-

Site Selection: Identify locations with minimal physical disturbance and consistent sedimentation rates.

-

Coring: Employ a gravity or piston corer to collect an undisturbed sediment core. The length of the core will determine the temporal span of the record.

-

On-site Processing: Immediately upon retrieval, the core is typically sectioned at predefined intervals (e.g., 1-2 cm). This sectioning is crucial as each layer represents a specific time period.

-

Storage and Transport: Samples are stored in pre-cleaned glass jars and frozen at -20°C to minimize microbial degradation and analyte loss during transport to the laboratory.[3]

Core Dating: Establishing the Chronology

To interpret the depositional history, it is essential to establish a reliable age-depth model for the core. The most common method for recent sediments (last 100-150 years) is Lead-210 (²¹⁰Pb) dating . This method relies on the constant flux of atmospheric ²¹⁰Pb to the sediment surface and its subsequent radioactive decay. The sedimentation rate can be calculated from the profile of excess ²¹⁰Pb in the core.[3]

It is important to consider the potential impact of bioturbation , the mixing of sediments by benthic organisms, which can blur the chronological record.[5][6][7] Mathematical models can be employed to assess and correct for the effects of bioturbation.[6][7]

Analytical Workflow for BDE-153 Quantification

The analysis of BDE-153 in sediment samples involves a multi-step process designed to isolate and accurately measure this specific congener.[8][9]

Step-by-Step Analytical Protocol:

-

Sample Preparation: Sediment samples are freeze-dried and homogenized. The dry weight is determined to allow for concentration reporting on a dry weight basis.

-

Extraction: The target analytes are extracted from the sediment matrix using techniques such as Soxhlet extraction or Pressurized Liquid Extraction (PLE) with organic solvents like a hexane/acetone mixture.[8][10]

-

Cleanup: The raw extract contains numerous interfering compounds (e.g., lipids, sulfur) that must be removed. This is typically achieved through a combination of techniques, including treatment with concentrated sulfuric acid and chromatography on silica gel or Florisil.[8][10]

-

Instrumental Analysis: The final, cleaned extract is analyzed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[8][10] High-resolution GC/MS (HRGC/HRMS) is often preferred for its high sensitivity and selectivity, especially for complex environmental samples.[9] Isotope dilution methods, where a known amount of a labeled internal standard is added at the beginning of the analysis, are crucial for accurate quantification.[9]

Diagram: Experimental Workflow for BDE-153 Analysis in Sediment Cores

Caption: A schematic of the analytical workflow for determining historical BDE-153 deposition.

Historical Deposition Trends of BDE-153

Analysis of sediment cores from various locations worldwide has revealed a consistent historical trend in the deposition of BDE-153 and other PBDEs.

The Rise in Deposition (1970s - 2000s)

The initial appearance of BDE-153 in sediment cores generally dates back to the 1970s, coinciding with the beginning of large-scale commercial production and use of the OctaBDE formulation.[11] Following this initial appearance, concentrations of BDE-153 in sediment layers show a rapid and often exponential increase through the 1980s and 1990s.[11][12][13] This increasing trend directly mirrors the growth in the global demand and consumption of PBDE-containing products.[11] Studies from North America and Europe have documented this sharp rise in PBDE concentrations in various environmental matrices, including human tissues, with doubling times of approximately 4-6 years.[12][13]

Peak Concentrations and Subsequent Decline

In many regions, particularly in North America and Europe, peak concentrations of BDE-153 in sediment cores are observed in layers corresponding to the late 1990s or early 2000s.[11] This peak is followed by a noticeable decline in deposition rates in more recent sediment layers.[14][15] This downward trend is a direct consequence of the implementation of regulatory measures and voluntary phase-outs by manufacturers.

For instance, a study on sediment cores from English lakes showed that concentrations of BDE-209, the primary congener in the Deca-BDE mixture, peaked in sediment layers dated to 2009 and 2012, with lower concentrations in the most recent layers.[14] Similarly, sediment cores from various locations in China have shown a decreasing trend in PBDE concentrations in the topmost layers, which is attributed to stricter environmental policies.[15]

Table 1: Representative BDE-153 Concentrations in Sediment Cores from Various Locations

| Location | Core Year of Peak Concentration | Peak BDE-153 Concentration (ng/g dry wt) | Reference |

| Tokyo Bay, Japan | Mid-1990s | ~1.5 | [3] |

| Sunderban Mangrove, India | Variable | Up to 29.03 (ΣPBDEs) | [16] |

| Coastal British Columbia, Canada | Not Specified | 4-2300 (ΣPBDEs in biota) | [17] |

| Hanoi, Vietnam | Not Specified | 3.9 - 19 (Σ9PBDEs) | [2] |

Regional Variations and Congener Profiles

While the general historical trend is consistent, the absolute concentrations and specific congener profiles can vary significantly between different geographic regions.[4][17] Highly industrialized and urbanized areas tend to exhibit higher concentrations of PBDEs in their environmental archives.[4] The relative abundance of different PBDE congeners can also provide insights into the primary sources of contamination. For example, a predominance of BDE-153 and other hexa- to hepta-BDEs would suggest a significant contribution from the commercial OctaBDE mixture.[1]

The Impact of Regulatory Actions

The observed decline in BDE-153 deposition in recent years is a testament to the effectiveness of international and national regulations aimed at controlling the production and use of PBDEs.

Key Regulatory Milestones

-

Early 2000s: The European Union took the lead in regulating PBDEs, with restrictions on the marketing and use of the PentaBDE and OctaBDE commercial mixtures coming into effect in 2004.[18]

-

Mid-2000s: In North America, the sole U.S. manufacturer of PentaBDE and OctaBDE voluntarily ceased production at the end of 2004.[19] Several states also implemented bans.[19]

-

2009: The Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from POPs, listed certain PBDEs (including those in the commercial OctaBDE mixture) for elimination.[18]

-

Late 2000s - Present: Many countries have implemented regulations to ban or severely restrict the use of various PBDE formulations, including DecaBDE.

Diagram: The Influence of Regulations on BDE-153 Deposition

Caption: The relationship between BDE-153 production, regulation, and environmental deposition.

Future Outlook and Research Needs

While significant progress has been made in reducing the environmental input of BDE-153, several areas warrant further investigation:

-

Legacy Sources: Products containing BDE-153 are still in use and will continue to release this compound into the environment for years to come. Monitoring the "in-use" stock and its contribution to ongoing emissions is crucial.[11]

-

Emerging Flame Retardants: The phase-out of PBDEs has led to the increased use of alternative flame retardants. The environmental fate and potential toxicity of these replacement chemicals require careful study.

-

Long-Range Transport: PBDEs can undergo long-range atmospheric transport, leading to contamination in remote regions such as the Arctic.[20] Continued monitoring in these pristine environments is necessary to understand global transport pathways.

-

Biotransformation: The potential for biotransformation of higher brominated PBDEs into more toxic and bioaccumulative lower brominated congeners in the environment needs further research.

Conclusion

The historical trends of Hexabromodiphenyl ether (BDE-153) deposition recorded in environmental cores provide a clear and compelling narrative of the rise and fall of a significant environmental contaminant. These archives have been instrumental in demonstrating the direct link between industrial production, environmental contamination, and the subsequent positive impact of regulatory interventions. As we move forward, the lessons learned from the legacy of PBDEs will be invaluable in guiding the responsible management of chemicals and protecting environmental and human health.

References

-

Rayne, S., Ikonomou, M. G., & Antcliffe, B. (2003). Occurrence and congener profiles of polybrominated diphenyl ethers (PBDEs) in environmental samples from coastal British Columbia, Canada. Chemosphere, 52(9), 1737-1748. [Link]

-

Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology. Environmental Health Perspectives, 109(Suppl 1), 49–68. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Minh, N. H., Isobe, T., Ueno, D., Matsumoto, K., Kajiwara, N., & Takahashi, S. (2007). Spatial distribution and vertical profile of polybrominated diphenyl ethers and hexabromocyclododecanes in sediment core from Tokyo Bay, Japan. Environmental Pollution, 148(2), 409-417. [Link]

-

ICES. (2012). Determination of polybrominated diphenyl ethers (PBDEs) in sediment and biota. ICES Techniques in Marine Environmental Sciences, No. 51. 20 pp. [Link]

-

do Nascimento, R. A., de Alencar, M. V. O. B., de Oliveira, A. H. B., & de Andrade, J. B. (2020). Profiles of PBDE congeners in sediment samples from five urban lakes in Hanoi, Vietnam. Environmental Science and Pollution Research, 27(26), 32961–32973. [Link]

-

Hites, R. A. (2004). Polybrominated diphenyl ethers in the environment and in people: a meta-analysis of concentrations. Environmental Science & Technology, 38(4), 945–956. [Link]

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]

-

Hites, R. A. (2004). Polybrominated Diphenyl Ethers in the Environment and in People: A Meta-Analysis of Concentrations. Environmental Science & Technology, 38(4), 945-956. [Link]

-

Jenck, C. (n.d.). Analysis of PBDEs in Sediment Using GC-MS/MS. Shimadzu. [Link]

-

de Oliveira, A. H. B., de Andrade, J. B., & de Alencar, M. V. O. B. (2018). Determination of Polybrominated Diphenyl Ethers in Riverine Sediments by Ultrasound-Assisted Microextraction and Gas Chromatography-Mass Spectrometry. Current Analytical Chemistry, 14(6), 564-572. [Link]

-

Satpathy, K. K., Sahu, G., Mohanty, A. K., Prasad, M. V. R., & Sarkar, S. K. (2010). Concentration of polybrominated diphenyl ethers (PBDEs) in sediment cores of Sunderban mangrove, NE part of BOB (India). Marine Pollution Bulletin, 60(9), 1673-1678. [Link]

-

Tomašových, A., Kidwell, S. M., & Barber, D. C. (2016). Bioturbation increases time averaging despite promoting shell disintegration: a test using anthropogenic gradients in sediment accumulation and burrowing on the southern California shelf. Paleobiology, 42(3), 429-453. [Link]

-

Anderson, D. M. (2001). Attenuation of millennial-scale events by bioturbation in marine sediments. Paleoceanography, 16(4), 352-357. [Link]

-

Bard, E. (2021). Assessing the impact of bioturbation on sedimentary isotopic records through numerical models. Geosciences, 11(11), 466. [Link]

-

Li, Y., Li, J., & Wang, Y. (2014). Environmental Characteristics of Polybrominated Diphenyl Ethers in Marine System, with Emphasis on Marine Organisms and Sediments. The Scientific World Journal, 2014, 937019. [Link]

-

Aller, R. C., & Aller, J. Y. (2019). The Critical Role of Bioturbation for Particle Dynamics, Priming Potential, and Organic C Remineralization in Marine Sediments: Local and Basin Scales. Frontiers in Marine Science, 6, 368. [Link]

-

Minh, N. H., Isobe, T., Ueno, D., Matsumoto, K., Kajiwara, N., & Takahashi, S. (2007). Spatial distribution and vertical profile of polybrominated diphenyl ethers and hexabromocyclododecanes in sediment core from Tokyo Bay, Japan. Environmental Pollution, 148(2), 409-417. [Link]

-

Moon, H. B., Choi, H. G., Lee, S. J., & Ok, G. (2010). Spatial distribution of polybrominated diphenyl ethers and hexabromocyclododecanes in sediments from coastal waters of Korea. Chemosphere, 78(8), 1025–1032. [Link]

-

Tarhan, L. G., & Droser, M. L. (2020). The effect of bioturbation on sediment geochemistry. Elements, 16(1), 35-40. [Link]

-

Minnesota Department of Health. (2008). Decabromodiphenyl Ether (Deca-BDE). [Link]

-

Environment Agency. (2019). Polybrominated diphenyl ethers (PBDEs): sources, pathways and environmental data. [Link]

-

Stockholm Convention. (n.d.). Listing of POPs in the Stockholm Convention. [Link]

-

Government of Canada. (2010). Polybrominated Diphenyl Ethers (PBDEs) Fish Tissue and Sediment Quality Guidelines for the Protection of Aquatic Life and Wildlife. Canadian Environmental Protection Act, 1999. [Link]

-

Li, Y., Li, J., Wang, Y., & Zhang, G. (2019). Global Historical Stocks and Emissions of PBDEs. Environmental Science & Technology, 53(11), 6276-6285. [Link]

-

Peters, L., Rose, N. L., & Harrad, S. (2020). Temporal Trends in Radiometrically Dated Sediment Cores from English Lakes Show Polybrominated Diphenyl Ethers Correlate with Br. UCL Discovery. [Link]

-

Wang, R., Wang, Y., Zhang, Y., & Li, J. (2019). Temporal trends of polybrominated diphenyl ethers in the sediment cores from different areas in China. Ecotoxicology and Environmental Safety, 171, 222-230. [Link]

-

Braune, B. M., Letcher, R. J., Gaston, A. J., & Mallory, M. L. (2015). Trends of polybrominated diphenyl ethers and hexabromocyclododecane in eggs of Canadian Arctic seabirds reflect changing use patterns. Environmental Science & Technology, 49(16), 10034-10042. [Link]

Sources

- 1. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.vnu.edu.vn [files.vnu.edu.vn]

- 4. Spatial distribution of polybrominated diphenyl ethers and hexabromocyclododecanes in sediments from coastal waters of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioturbation increases time averaging despite promoting shell disintegration: a test using anthropogenic gradients in sediment accumulation and burrowing on the southern California shelf | Paleobiology | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessing the impact of bioturbation on sedimentary isotopic records through numerical models | Geokirjandus [kirjandus.geoloogia.info]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. epa.gov [epa.gov]

- 10. public.jenck.com [public.jenck.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polybrominated diphenyl ethers in the environment and in people: a meta-analysis of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Temporal trends of polybrominated diphenyl ethers in the sediment cores from different areas in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Occurrence and congener profiles of polybrominated diphenyl ethers (PBDEs) in environmental samples from coastal British Columbia, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pops.int [pops.int]

- 19. lrl.mn.gov [lrl.mn.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 2,2',3,4,5',6-Hexabromodiphenyl Ether (BDE-148) by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as flame retardants in a wide array of consumer and industrial products, including plastics, textiles, and electronics.[1] Their chemical stability, a desirable trait for a flame retardant, also contributes to their persistence in the environment. Due to their lipophilic nature, PBDEs bioaccumulate in fatty tissues and biomagnify through food chains.[2] Growing evidence links exposure to certain PBDE congeners with adverse health effects, including endocrine disruption and neurodevelopmental toxicity, leading to their regulation and inclusion in international treaties like the Stockholm Convention on Persistent Organic Pollutants (POPs).[2][3]

The congener 2,2',3,4,5',6-Hexabromodiphenyl ether (BDE-148) is a component of certain technical PBDE mixtures. Accurate and sensitive quantification in complex environmental and biological matrices is essential for exposure assessment, environmental monitoring, and regulatory enforcement. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as the premier analytical technique for this purpose.[4][5] The high chromatographic resolution of GC separates PBDEs from other persistent organic pollutants, while the selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, minimizes matrix interferences, enabling low-level detection.[4][6]

This application note provides a comprehensive, field-proven protocol for the analysis of BDE-148. It details a robust workflow from sample preparation to instrumental analysis and data processing, designed to deliver trustworthy and reproducible results for researchers and analytical laboratories.

Principle of the Method

The analytical methodology is founded on the principle of isotope dilution mass spectrometry, which provides the highest level of accuracy for quantitative analysis. The workflow involves several key stages:

-

Sample Preparation: The sample (e.g., soil, sediment, tissue) is fortified with an isotopically labeled internal standard (e.g., ¹³C₁₂-BDE-148). This standard chemically mimics the native analyte throughout the extraction and cleanup process, correcting for any procedural losses.

-

Extraction: The target analyte and the internal standard are extracted from the sample matrix using an appropriate solvent-based technique, such as Pressurized Liquid Extraction (PLE), which offers high efficiency and reduced solvent consumption compared to traditional methods like Soxhlet.

-

Cleanup: The raw extract is subjected to a rigorous cleanup procedure, typically involving multi-layer silica gel column chromatography, to remove co-extracted interferences (e.g., lipids, humic acids) that could compromise the GC-MS/MS analysis.[7]

-

GC-MS/MS Analysis: The purified extract is concentrated and injected into the GC-MS/MS system. The gas chromatograph separates BDE-148 from other compounds based on its boiling point and affinity for the capillary column.[2] The analyte then enters the tandem mass spectrometer, where it is ionized by electron ionization (EI). A specific precursor ion for BDE-148 is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored by the second quadrupole. This highly selective MRM process ensures that only the target analyte is detected and quantified.

-

Quantification: The concentration of native BDE-148 is calculated from the ratio of its response to the response of the known amount of added ¹³C₁₂-labeled internal standard, using a multi-point calibration curve.

This integrated approach ensures high sensitivity, selectivity, and accuracy, making it suitable for trace-level analysis of BDE-148 in complex matrices.

Detailed Experimental Protocols

Sample Preparation: Solid Matrices (Soil, Sediment)

This protocol is optimized for a 10-gram solid sample. All glassware must be scrupulously cleaned and solvent-rinsed to prevent contamination.[7]

Step 1: Spiking with Internal Standard

-

Weigh approximately 10 g (to the nearest 0.01 g) of the homogenized sample into a beaker.

-

Spike the sample with a known amount (e.g., 10 ng) of ¹³C₁₂-labeled BDE-148 solution.

-

Add 10 g of anhydrous sodium sulfate or an equivalent drying agent and mix thoroughly until the sample is a free-flowing powder. This is crucial for efficient extraction.

Step 2: Pressurized Liquid Extraction (PLE)

-

Pack a stainless steel extraction cell with the dried sample.

-

Place the cell into the PLE system.

-

Extract the sample using the following conditions:

-

Solvent: Toluene or Hexane:Dichloromethane (1:1 v/v)

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Cycles: 2 cycles, 10 minutes each

-

-

Collect the extract in a clean glass vial.

Step 3: Extract Cleanup using Multi-Layer Silica Column Causality: This multi-layer column effectively removes different classes of interferences. The top acid-impregnated layer destroys lipids and biogenic material, while the bottom base-impregnated layer retains acidic organic compounds.

-

Prepare a chromatography column by packing it from the bottom up with:

-

2 g of silica gel (activated at 180°C for 16 hours)

-

4 g of potassium hydroxide (base) modified silica gel

-

2 g of silica gel

-

8 g of sulfuric acid modified silica gel

-

2 g of anhydrous sodium sulfate

-

-

Pre-elute the column with 50 mL of hexane.

-

Concentrate the PLE extract to approximately 2 mL under a gentle stream of nitrogen.

-

Load the concentrated extract onto the column.

-

Elute the column with 100 mL of Hexane:Dichloromethane (1:1 v/v).

-

Collect the eluate.

Step 4: Final Concentration

-

Concentrate the cleaned eluate to approximately 0.5 mL using a rotary evaporator or nitrogen stream.

-

Quantitatively transfer the extract to a 2 mL autosampler vial.

-

Add a recovery standard (e.g., ¹³C₁₂-BDE-154) to assess instrument performance and recovery of the internal standard.[2][4]

-